molecular formula C9H8Cl2O B13945662 4-Chloro-2-ethylbenzoyl chloride CAS No. 618891-97-7

4-Chloro-2-ethylbenzoyl chloride

Cat. No.: B13945662
CAS No.: 618891-97-7
M. Wt: 203.06 g/mol
InChI Key: TYXXHFXMKPPOPT-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylbenzoyl chloride is an aromatic acyl chloride derivative characterized by a benzoyl chloride backbone substituted with a chlorine atom at the para position and an ethyl group at the ortho position of the benzene ring. This compound belongs to the broader class of benzoyl chlorides, which are highly reactive intermediates widely used in organic synthesis, particularly in Friedel-Crafts acylation, amide bond formation, and pharmaceutical manufacturing. The chlorine substituent enhances electrophilicity at the carbonyl carbon, while the ethyl group introduces steric effects and influences solubility and lipophilicity.

Properties

CAS No.

618891-97-7

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

4-chloro-2-ethylbenzoyl chloride

InChI

InChI=1S/C9H8Cl2O/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3

InChI Key

TYXXHFXMKPPOPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-2-ethylbenzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-2-ethylbenzene and an acylating agent such as benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 4-Chloro-2-ethylbenzoyl chloride can be scaled up using similar Friedel-Crafts acylation methods. The process involves careful control of reaction conditions, including temperature and the molar ratio of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to 4-chloro-2-ethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the ethyl group can lead to the formation of 4-chloro-2-ethylbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia, ethanol, and thiol compounds are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

    4-Chloro-2-ethylbenzyl Alcohol: Formed from reduction.

    4-Chloro-2-ethylbenzoic Acid: Formed from oxidation.

Scientific Research Applications

Chemistry: 4-Chloro-2-ethylbenzoyl chloride is used as an intermediate in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to synthesize molecules that can act as inhibitors or activators of specific enzymes or receptors.

Medicine: It is used in the synthesis of drug molecules, particularly those that require a benzoyl chloride moiety for their activity.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

The reactivity, stability, and applications of benzoyl chlorides are heavily influenced by substituents. Below is a comparative analysis of 4-Chloro-2-ethylbenzoyl chloride with structurally related compounds, supported by structural and functional data from diverse sources.

Structural and Functional Comparisons

4-Chlorobenzyl Chloride
  • Structure : Features a chlorine atom at the para position and a chloromethyl group (-CH₂Cl) instead of the ethyl and carbonyl chloride groups .
  • Reactivity : The absence of a carbonyl chloride reduces electrophilicity, making it less reactive in acylations. However, the chloromethyl group enables nucleophilic substitution reactions.
  • Crystallography : X-ray studies confirm that the para-chloro substituent aligns with bond angles observed in other benzyl halides, suggesting predictable steric and electronic effects .
4-Chloromethylbenzoyl Chloride
  • Structure : Contains a chloromethyl (-CH₂Cl) group at the para position and a carbonyl chloride group .
  • Reactivity : The chloromethyl group introduces additional sites for nucleophilic attack, while the carbonyl chloride retains high acylating activity. This dual functionality allows applications in multi-step syntheses.
  • Safety : Similar to other acyl chlorides, it requires careful handling due to hydrolysis hazards, but the chloromethyl group may increase volatility compared to ethyl-substituted analogs .
4-Bromobenzoyl Chloride
  • Structure : Substitutes chlorine with bromine at the para position, retaining the carbonyl chloride group .
  • Safety : Safety data sheets highlight severe irritation risks upon inhalation or skin contact, consistent with acyl chloride hazards. Bromine’s greater molecular weight may also affect volatility .
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl Chloride
  • Structure : Incorporates a benzyloxy group substituted with chlorine and fluorine at the ortho and meta positions, respectively, alongside the carbonyl chloride .
  • Reactivity : The electron-withdrawing fluorine and chlorine substituents increase electrophilicity at the carbonyl carbon, but steric hindrance from the benzyloxy group may reduce reaction rates in bulkier substrates.
  • Applications : Such multi-halogenated derivatives are valuable in synthesizing agrochemicals or pharmaceuticals requiring targeted bioactivity .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Reactivity Features Safety Considerations
4-Chloro-2-ethylbenzoyl chloride Cl (para), C₂H₅ (ortho) ~188.6 High electrophilicity; steric hindrance Corrosive, moisture-sensitive
4-Chlorobenzyl chloride Cl (para), -CH₂Cl ~161.0 Moderate electrophilicity; SN2 reactivity Lachrymator; irritant
4-Chloromethylbenzoyl chloride Cl (para), -CH₂Cl ~189.0 Dual reactivity (acyl and alkyl halide) Volatile; hydrolyzes exothermically
4-Bromobenzoyl chloride Br (para) ~219.4 Enhanced leaving-group ability Severe irritant; corrosive
4-[(2-Cl-6-F-benzyl)oxy]benzoyl chloride Cl, F, benzyloxy ~315.2 High electrophilicity; steric bulk Hazardous decomposition products

Key Research Findings

  • Steric Effects : The ethyl group in 4-Chloro-2-ethylbenzoyl chloride introduces steric hindrance, slowing nucleophilic attacks compared to unsubstituted or smaller substituent analogs (e.g., 4-Chlorobenzoyl chloride). This property can be advantageous in selective syntheses .
  • Electronic Effects : Chlorine’s electron-withdrawing nature increases the carbonyl carbon’s electrophilicity, but bromine’s polarizability in 4-Bromobenzoyl chloride may further enhance reactivity in SN-type mechanisms .
  • Safety Profile : All acyl chlorides require stringent handling due to hydrolysis risks, but brominated derivatives (e.g., 4-Bromobenzoyl chloride) may pose additional inhalation hazards due to higher molecular weight and volatility .

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